Asunaprevir

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von BMS-650032 umfasst mehrere Schritte, einschließlich der Konstruktion des tripeptidischen Acylsulfonamid-Kerns. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und spezifischer Reagenzien, um die gewünschten chemischen Umwandlungen zu erreichen . Industrielle Produktionsmethoden konzentrieren sich darauf, diese Syntheserouten zu optimieren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Metabolic Reactions

Asunaprevir is primarily metabolized in the liver through oxidative pathways , with CYP3A enzymes playing a dominant role. Key metabolic reactions include:

Primary Metabolic Pathways

| Reaction Type | Enzymes Involved | Metabolites Formed | Contribution (%) |

|---|---|---|---|

| Mono-oxidation | CYP3A4, CYP3A5 | Hydroxylated derivatives | ~40% |

| Bis-oxidation | CYP3A4 | Dihydroxylated derivatives | ~25% |

| N-Dealkylation | CYP2C19, CYP2D6 | Alkyl chain cleavage products | ~15% |

| O-Demethylation | CYP2A6, CYP2B6 | Desmethyl metabolites | ~10% |

| Isoquinoline ring loss | CYP3A4 | Fragmented intermediates | ~10% |

-

CYP3A4/5 account for >80% of total oxidative metabolism, while CYP2C19 , CYP2D6 , and others contribute minimally .

-

Approximately 15 metabolites are identified, none exceeding 20% of circulating exposure .

Key Findings

-

Autoinduction : this compound weakly induces CYP3A, increasing its own clearance by ~30% over 14 days .

-

Protein Binding : >99% plasma protein binding limits free circulating drug availability .

-

Excretion : 84% of the dose is eliminated via feces (mainly metabolites), with <1% excreted renally .

Synthetic Reactions

The synthesis of this compound involves strategic steps to construct its tripeptidic acylsulfonamide core:

Critical Synthetic Steps

Structural Insights

-

The acylsulfonamide group engages His57 and Ser139 in HCV NS3/4A protease via hydrogen bonds, critical for inhibitory activity .

-

The cyclopropane moiety enhances metabolic stability by reducing CYP-mediated oxidation at adjacent sites .

Stability and Degradation

-

pH Sensitivity : Aqueous solubility drops to 0.0003 mg/mL at pH 5.72 , limiting gastrointestinal absorption without formulation aids .

-

Photostability : No significant degradation under standard light exposure .

Resistance-Associated Mutations

While not direct chemical reactions, mutations in HCV NS3/4A (e.g., D168V, R155K) alter binding interactions:

| Mutation | Impact on Binding Energy (ΔΔG, kcal/mol) | Fold Resistance to this compound |

|---|---|---|

| D168V | +3.2 | 373x |

| R155K | +1.8 | 21x |

| Q80K | +0.9 | 3x |

These mutations disrupt π-stacking with the isoquinoline ring and hydrogen bonding with Asp81 .

Wissenschaftliche Forschungsanwendungen

Combination Therapy with Interferon and Ribavirin

Asunaprevir has been extensively studied in combination with pegylated interferon alfa and ribavirin, particularly for treatment-naïve patients infected with HCV genotypes 1 and 4.

Key Findings:

- In a Phase 2b study, patients receiving this compound (200 mg twice daily) alongside pegylated interferon alfa and ribavirin demonstrated significantly improved response rates compared to those on placebo. The sustained virologic response (SVR24) rates were 64% versus 44% in the placebo group for genotype 1 patients, and 89% versus 43% for genotype 4 patients .

- Adverse events were generally manageable, with aminotransferase elevations being the most notable but resolvable upon treatment adjustments .

All-Oral Regimens

This compound has also been evaluated in all-oral regimens without interferon or ribavirin. For instance, its combination with daclatasvir has shown promising results.

Clinical Trial Data:

- A study involving patients with HCV genotype 1b reported that an all-oral regimen of daclatasvir plus this compound achieved an SVR rate of 100% after 24 weeks of treatment . This regimen is particularly beneficial for patients intolerant to interferon.

Resistance Studies

Resistance to this compound has been a significant area of research, especially concerning its effectiveness against various HCV genotypes.

Resistance Mechanisms:

- In vitro studies have identified specific mutations associated with resistance to this compound, particularly at the NS3 protease domain (e.g., V36, T54, R155, A156) which can emerge during therapy . Understanding these resistance patterns is crucial for optimizing treatment regimens.

Efficacy Summary Table

| Study Type | Treatment Regimen | Genotype | SVR Rate (%) | Adverse Events |

|---|---|---|---|---|

| Phase 2b | This compound + PegIFN + RBV | 1 | 64 | Aminotransferase elevations |

| All-Oral | Daclatasvir + this compound | 1b | 100 | Minimal adverse effects |

Patient Demographics from Key Trials

| Trial Name | Total Patients | Male (%) | Age Range (Years) | Genotype Distribution |

|---|---|---|---|---|

| AI447016 | 213 | 64.3 | 18 - 49 | Genotype 1 (majority) |

| Daclatasvir Study | Varies | Not specified | Not specified | Genotype 1b |

Case Study: Efficacy in Treatment-Naïve Patients

A notable case involved a cohort of treatment-naïve patients who received this compound combined with pegylated interferon alfa and ribavirin. The study found that:

- Patient Profile: Majority male, aged between 46.5 and 52.5 years.

- Outcome: Extended rapid virologic response achieved by up to 92% in certain dosing groups .

Case Study: All-Oral Regimen Success

In another study focusing on an all-oral regimen involving daclatasvir and this compound:

Wirkmechanismus

BMS-650032 exerts its effects by inhibiting the NS3 protease of the hepatitis C virus. The acyl sulfonamide moiety of the compound interacts with the catalytic site of the NS3 protease in a noncovalent manner, preventing the protease from cleaving viral polyproteins . This inhibition disrupts the viral replication process, leading to a reduction in viral load . The molecular targets involved include the NS3 protease and its associated cofactors .

Vergleich Mit ähnlichen Verbindungen

BMS-650032 ist im Vergleich zu anderen NS3-Proteaseinhibitoren aufgrund seiner spezifischen chemischen Struktur und hohen oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen umfassen:

BMS-605339: Eine frühere Leitverbindung mit ähnlicher antiviraler Aktivität, die jedoch mit kardialen Ereignissen verbunden ist.

Daclatasvir: Ein NS5A-Inhibitor, der häufig in Kombination mit BMS-650032 zur Steigerung der antiviralen Wirksamkeit eingesetzt wird.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer chemischen Struktur und ihren spezifischen Zielmolekülen innerhalb der Replikationsmaschinerie des Hepatitis-C-Virus .

Biologische Aktivität

Asunaprevir is a potent antiviral compound primarily known for its role as a hepatitis C virus (HCV) NS3 protease inhibitor. This article explores its biological activity, mechanisms of action, clinical efficacy, and associated case studies, supported by data tables and research findings.

This compound functions by inhibiting the NS3 protease enzyme, which is crucial for the replication of the HCV. The compound exhibits high potency with an IC50 range of 0.2-3.5 nM against HCV NS3 protease . Its mechanism involves the formation of a reversible complex with the protease, preventing the cleavage of viral polyproteins necessary for viral maturation and replication.

Antiviral Efficacy

This compound has demonstrated significant antiviral activity in various studies:

- In Vitro Studies : In replicon cell systems, this compound showed 50% effective concentration (EC50) values of 4 nM for genotype 1a and 1 nM for genotype 1b . This indicates its strong efficacy against both prevalent HCV genotypes.

- Clinical Trials : A series of clinical trials evaluated this compound's safety and efficacy. In a study involving patients treated with this compound and daclatasvir, 100% achieved sustained virologic response (SVR) after 24 weeks .

Clinical Case Studies

Several key studies highlight the clinical effectiveness and safety profile of this compound:

| Study | Treatment Regimen | SVR Rate | Notable Adverse Events |

|---|---|---|---|

| Suzuki et al. (2014) | This compound 600 mg BID | 92% | Increased ALT levels |

| Kumada et al. (2014) | DCV + ASN (200 mg BID) | 76.7% | Diarrhea, myalgia |

| Multiple Ascending Dose Study | This compound doses (200-600 mg BID) | Varied by dose | Cytolytic hepatitis in one patient |

In the Suzuki et al. study, patients receiving this compound at a higher dose experienced elevated aminotransferase levels, leading to dose adjustments . These findings underscore the importance of monitoring liver function during treatment.

Immune Modulation

Interestingly, this compound also activates innate immune responses. Research indicates that it enhances MAVS-dependent signaling pathways, which play a role in restricting HCV and dengue virus infections . The activation was assessed using reporter assays that measured interferon-beta promoter activity, showing that this compound can modulate immune responses in hepatocytes.

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

Eigenschaften

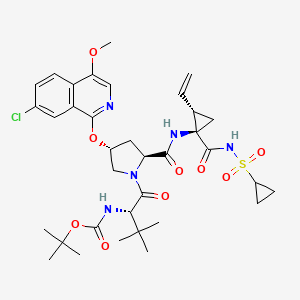

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWSZZJLZRKHHD-WVWIJVSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46ClN5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026065 | |

| Record name | Asunaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<50 mg/L | |

| Record name | Asunaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Asunaprevir is a highly active HCV NS3 protease inhibitor. The genome of HCV has a positive polarity which allows it to be translated into a protein in the host cell without further transformation steps. However, the resultant protein needs to be divided by the enzyme NS3 protease into single proteins in order to be able to exert its enzymatic activity or structural role. Therefore, due to NS3 vital importance for viral replication, the inhibiting action of asunaprevir causes a robust antiviral activity. | |

| Record name | Asunaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

630420-16-5 | |

| Record name | Asunaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630420-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asunaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630420165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asunaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asunaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASUNAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X0KRJ00S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

145-155 ºC | |

| Record name | Asunaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.